REACTION_CXSMILES
|
[C:1]([C:4]1(C)[CH2:8][C:7]([CH3:9])=[C:6]([OH:10])[C:5]1=[O:11])(O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>>[CH3:1][C:4]1[CH2:8][CH:7]([CH3:9])[C:6](=[O:10])[C:5]=1[OH:11] |f:2.3|
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-carboxy-2,4-dimethylcyclopent-4-en-5-olone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1(C(C(=C(C1)C)O)=O)C
|
Name
|
|
Quantity
|
851 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
dried in a high vacuum for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(C(C1)C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.4 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |